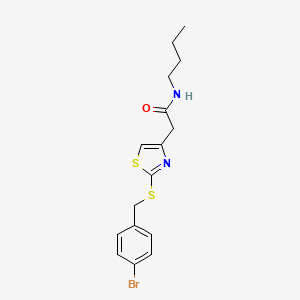

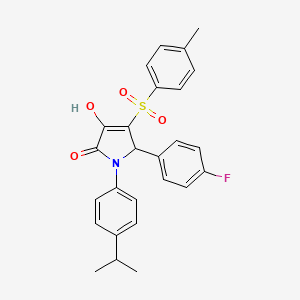

![molecular formula C13H14N4O3S B2775832 3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide CAS No. 1164541-48-3](/img/structure/B2775832.png)

3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

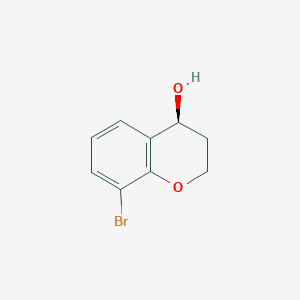

“3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C13H14N4O3S . It has a molecular weight of 306.34 . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of an isoxazole ring attached to a thiazole ring via a carboxamide group . The isoxazole ring also has a dimethylaminoacryloyl group attached to it .Applications De Recherche Scientifique

Enaminones as Building Blocks in Heterocyclic Synthesis

Enaminones have been extensively utilized as polydentate reagents in organic synthesis. A study highlights the preparation of an unreported enaminone derivative through the reaction of a specific precursor with dimethylformamide dimethyl acetal (DMF-DMA). This enaminone underwent regioselective 1,3-dipolar cycloaddition with nitrilimines to afford corresponding pyrazoles. These compounds, including imidazoles and thiazoles, were found to exhibit several biological activities such as antitumor, antibacterial, and anticonvulsant agents, showcasing the broad application of enaminones in the development of biologically active compounds (Gomha & Abdel‐Aziz, 2012).

Synthesis of Heterocyclic Quinolinones

Another study demonstrated the synthesis of new 3-heterocyclic quinolinones using E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. This research illustrates how modifications of the core structure can lead to the formation of novel quinolinones bearing various heterocyclic substituents, indicating the versatility of the initial compound in synthesizing a wide range of heterocyclic compounds (Abass, Hassanien, & Atta-Allah, 2013).

Antimicrobial Activity of Isoxazoline and Pyrazolo[3,4-d]pyridazines

Research on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives derived from reactions involving a compound structurally similar to the queried chemical has shown good antimicrobial, anti-inflammatory, and analgesic activities. This highlights the potential of using such derivatives in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Synthesis of Pyrimidine-4(3H)-ones

A study outlined the synthesis of methyl 3-(dimethylamino) acrylates containing various functional groups, demonstrating their utility in producing 2,5-substituted 4(3H)-pyrimidones. This research underscores the significance of such enaminones as precursors in synthesizing complex heterocyclic compounds with potential biological activities (Sokolenko et al., 2017).

Propriétés

IUPAC Name |

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-8-10(12(19)15-13-14-5-7-21-13)11(16-20-8)9(18)4-6-17(2)3/h4-7H,1-3H3,(H,14,15,19)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEZBRZLHVOXMN-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)C=CN(C)C)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C(=O)/C=C/N(C)C)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2775756.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)

![2-(4-Benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2775762.png)

![Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2775763.png)

![methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2775771.png)